molecular formula C42H57ClN2O3 B056641 Seldane-D CAS No. 123245-78-3

Seldane-D

Cat. No. B056641
M. Wt: 673.4 g/mol
InChI Key: ZMKDJNCMGOQKLZ-MNIONDOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seldane-D is a pharmaceutical drug that has been used to treat allergies and respiratory disorders. It is a combination of two active ingredients, terfenadine and pseudoephedrine. Terfenadine is an antihistamine that blocks the effects of histamine, a chemical that is released during an allergic reaction. Pseudoephedrine is a decongestant that helps to relieve nasal congestion.

Mechanism Of Action

The mechanism of action of Seldane-D is complex and involves multiple pathways. Terfenadine blocks the effects of histamine by binding to histamine receptors in the body. Pseudoephedrine works by constricting blood vessels in the nasal passages, which helps to relieve congestion. Together, the two compounds work synergistically to provide relief from allergy and respiratory symptoms.

Biochemical And Physiological Effects

Seldane-D has a number of biochemical and physiological effects. It reduces the production of histamine, which is responsible for many of the symptoms of allergies. It also constricts blood vessels in the nasal passages, which helps to relieve congestion. Seldane-D has been shown to be effective in reducing symptoms such as sneezing, itching, and runny nose.

Advantages And Limitations For Lab Experiments

Seldane-D has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the effects of antihistamines and decongestants. Seldane-D is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. It can be difficult to control for factors such as individual variation in response to the drug, and there may be ethical concerns about using the drug in animal studies.

Future Directions

There are several future directions for research on Seldane-D. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the effects of Seldane-D on the immune system and its potential use in treating autoimmune disorders. Finally, there is interest in exploring the use of Seldane-D in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of Seldane-D involves the combination of terfenadine and pseudoephedrine. Terfenadine is synthesized by reacting 4-(4-chlorophenyl)-4-hydroxy-1-piperidinebutanol with 1,1,3,3-tetramethylguanidine in the presence of a palladium catalyst. Pseudoephedrine is synthesized by reducing ephedrine with lithium aluminum hydride. The two compounds are then combined in the appropriate ratio to produce Seldane-D.

Scientific Research Applications

Seldane-D has been the subject of numerous scientific studies. It has been used to investigate the mechanism of action of antihistamines and decongestants, as well as their effects on the immune system. Seldane-D has also been used to study the pharmacokinetics and pharmacodynamics of the active ingredients, as well as their interactions with other drugs.

properties

CAS RN

123245-78-3

Product Name

Seldane-D

Molecular Formula

C42H57ClN2O3

Molecular Weight

673.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1

InChI Key

ZMKDJNCMGOQKLZ-MNIONDOCSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl

SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl

synonyms

Seldane-D

Origin of Product

United States

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